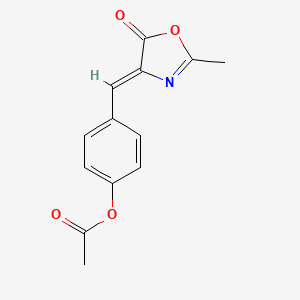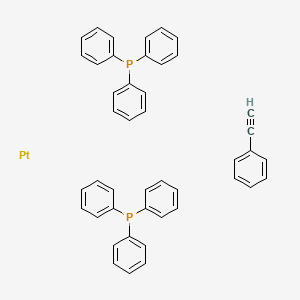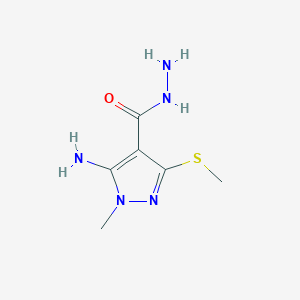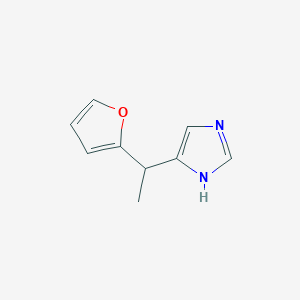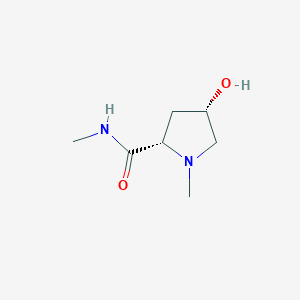
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a hydroxyl group and a dimethylpyrrolidine ring, makes it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound can be scaled up using the optimized chiral separation method mentioned above. The process involves crystallization of the monohydrate form, which results in higher yield and improved atom economy .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in protein stability and folding pathways.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in glioma imaging, the compound acts as a tracer that can be taken up by tumor cells, allowing for high-contrast imaging . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Fluoroproline: This compound is similar in structure but contains a fluorine atom instead of a hydroxyl group.
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: Another similar compound with a different functional group arrangement.
Uniqueness
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a dimethylpyrrolidine ring. This combination of features makes it particularly valuable for applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(2S,4S)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m0/s1 |
Clave InChI |
DDGIXKHWOFWOJX-WDSKDSINSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1C[C@@H](CN1C)O |
SMILES canónico |
CNC(=O)C1CC(CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)


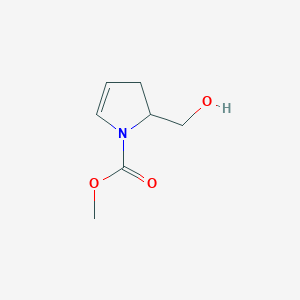
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

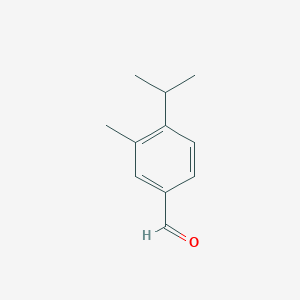
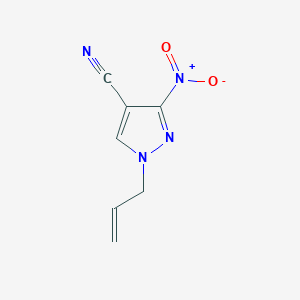
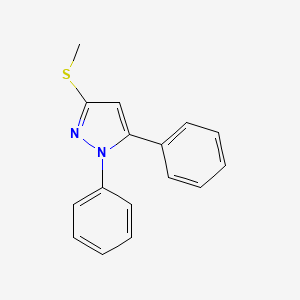
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
